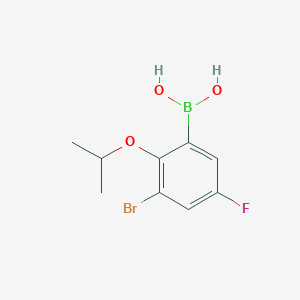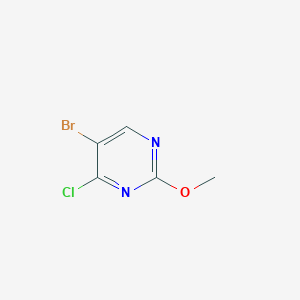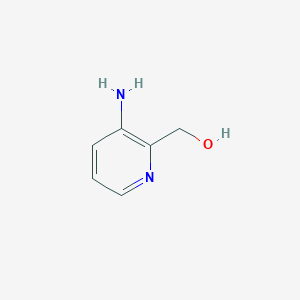
3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid" is a halogenated boronic acid derivative, which is a class of compounds known for their utility in organic synthesis, particularly in Suzuki coupling reactions. These compounds are characterized by the presence of a boronic acid functional group attached to an aromatic ring that is further substituted with various halogens such as bromine and fluorine. The presence of these halogens suggests potential reactivity and utility in various chemical transformations .
Synthesis Analysis
The synthesis of halogenated phenylboronic acids typically involves the use of halogenated benzene derivatives as starting materials. For instance, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, a related compound, was achieved through a Grignard reaction, followed by protection and substitution steps, culminating in a bromination reaction to introduce the bromo group . This method could potentially be adapted for the synthesis of "3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid" by altering the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of halogenated phenylboronic acids is influenced by the electronic effects of the substituents. For example, in a related compound, the molecular structure and vibrational frequencies were investigated using computational methods, which showed that the geometrical parameters are consistent with X-ray diffraction data. The stability of the molecule was attributed to hyper-conjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis . Similar computational methods could be employed to analyze the molecular structure of "3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid".
Chemical Reactions Analysis
The presence of halogens on the phenylboronic acid framework makes these compounds suitable for various chemical reactions. For instance, the chemoselective functionalization of a halogenated pyridine was achieved through catalytic amination, demonstrating the potential for selective substitution reactions . Additionally, the halodeboronation of aryl boronic acids has been studied, showing the transformation of aryl boronic acids into aryl halides under certain conditions . These studies suggest that "3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid" could undergo similar chemical transformations, making it a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenylboronic acids are influenced by their molecular structure. The presence of halogens can affect the compound's boiling point, melting point, and solubility. The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be indicative of the compound's reactivity and are often used to predict its behavior in chemical reactions . The molecular electrostatic potential (MEP) can also provide insights into the reactive sites of the molecule, which is useful for understanding its interactions with other chemical species .
科学的研究の応用
Synthesis and Applications in Organic Chemistry
3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid is involved in various organic syntheses, particularly in the formation of complex organic compounds. One such application is in the synthesis of disubstituted pyridines and pyridones. For instance, the Suzuki reaction, a popular method for forming carbon-carbon bonds, uses arylboronic acids like 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid. This reaction is vital for creating pharmaceuticals and fine chemicals due to its efficiency and the ability to form a wide variety of compounds (Sutherland & Gallagher, 2003).
Application in Synthesis of Novel Derivatives for Pharmacological Study
The compound has also been used in synthesizing novel derivatives with potential pharmacological applications. For example, it has been involved in the synthesis of thiophene derivatives, which were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities. These derivatives, notably 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene, exhibited significant properties, indicating potential medicinal applications (Ikram et al., 2015).
Use in Anticancer Research
Additionally, phenylboronic acid derivatives, which are structurally related to 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid, have shown promise in experimental oncology. Specifically, they have demonstrated cell cycle-specific induction of apoptosis in cancer cells, such as A2780 ovarian cancer cells. This indicates their potential as novel anticancer agents (Psurski et al., 2018).
特性
IUPAC Name |
(3-bromo-5-fluoro-2-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrFO3/c1-5(2)15-9-7(10(13)14)3-6(12)4-8(9)11/h3-5,13-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUAAHCYYDGERH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC(C)C)Br)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584230 |
Source


|
| Record name | {3-Bromo-5-fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid | |
CAS RN |
352534-84-0 |
Source


|
| Record name | {3-Bromo-5-fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-fluoro-2-isopropoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)






![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)
